molecular formula C18H18ClN3O B13059659 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one

Cat. No.: B13059659
M. Wt: 327.8 g/mol
InChI Key: YNTFCSYNOLTOOA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one typically involves the reaction of 6-chloro-2-pyridine with piperazine, followed by the addition of a phenylpropenone group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(6-Chloro-4-methyl-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one
  • 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-buten-1-one
  • 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-pent-1-one

Uniqueness

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

(E)-1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H18ClN3O/c19-16-7-4-8-17(20-16)21-11-13-22(14-12-21)18(23)10-9-15-5-2-1-3-6-15/h1-10H,11-14H2/b10-9+

InChI Key

YNTFCSYNOLTOOA-MDZDMXLPSA-N

Isomeric SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.